4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
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Overview
Description
4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C11H8F2N2O4S2 and a molecular weight of 334.31. This compound is characterized by the presence of a fluoropyridine moiety and a sulfonyl fluoride group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves the nucleophilic substitution reaction of pentafluoropyridine with appropriate sulfonyl fluoride precursors . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group, which is a good leaving group.
Oxidation and Reduction: The fluoropyridine moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted pyridine derivatives .
Scientific Research Applications
4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in coupling reactions.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their biological activity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition . The fluoropyridine moiety can interact with specific binding sites on receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pentafluoropyridine: A fluorinated pyridine derivative used in nucleophilic substitution reactions.
2,4,6-Trifluoropyridine: Another fluorinated pyridine with similar reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine: A compound with multiple fluorine and azide groups, used in specialized chemical reactions.
Uniqueness
4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the presence of both a fluoropyridine moiety and a sulfonyl fluoride group, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
IUPAC Name |
4-[(6-fluoropyridin-2-yl)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O4S2/c12-10-2-1-3-11(14-10)15-21(18,19)9-6-4-8(5-7-9)20(13,16)17/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYSCCSXRCGZCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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